molecular formula C6H5F2NS B15201758 4-Amino-2,5-difluorobenzenethiol CAS No. 782413-10-9

4-Amino-2,5-difluorobenzenethiol

Cat. No.: B15201758
CAS No.: 782413-10-9
M. Wt: 161.17 g/mol
InChI Key: NTBYZZYNYYIGOX-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluorobenzenethiol is an organic compound with the molecular formula C6H5F2NS It is a derivative of benzenethiol, characterized by the presence of amino and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluorobenzenethiol typically involves the introduction of amino and difluoro groups onto a benzenethiol scaffold. One common method includes the nitration of 2,5-difluorobenzenethiol followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-difluorobenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

4-Amino-2,5-difluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino and difluoro groups can influence the compound’s reactivity and binding affinity, making it a versatile tool in biochemical studies.

Comparison with Similar Compounds

  • 2-Amino-4,5-difluorobenzenethiol
  • 4-Amino-2,5-difluorobenzonitrile
  • 4-Amino-2,5-difluorobenzaldehyde

Comparison: 4-Amino-2,5-difluorobenzenethiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and binding properties

Properties

CAS No.

782413-10-9

Molecular Formula

C6H5F2NS

Molecular Weight

161.17 g/mol

IUPAC Name

4-amino-2,5-difluorobenzenethiol

InChI

InChI=1S/C6H5F2NS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2

InChI Key

NTBYZZYNYYIGOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)S)F)N

Origin of Product

United States

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